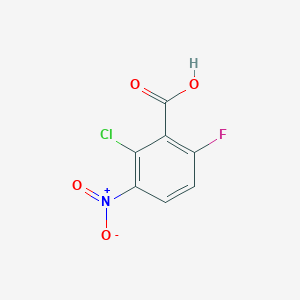

2-Chloro-6-fluoro-3-nitrobenzoic acid

Beschreibung

2-Chloro-6-fluoro-3-nitrobenzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at position 2, a fluorine atom at position 6, and a nitro group (-NO₂) at position 3. The carboxylic acid group at position 1 and electron-withdrawing substituents (Cl, F, NO₂) suggest high acidity and reactivity, common in intermediates for pharmaceuticals, agrochemicals, or coordination chemistry .

Eigenschaften

IUPAC Name |

2-chloro-6-fluoro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO4/c8-6-4(10(13)14)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIABKNSCATNJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206884-30-2 | |

| Record name | 2-chloro-6-fluoro-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

It is known that this compound can undergo condensation with aminoquinolines to yield phenylquinolylamines.

Mode of Action

It is known to participate in reactions such as the suzuki–miyaura cross-coupling, which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction.

Biochemical Pathways

It is known to participate in the suzuki–miyaura cross-coupling reaction, which involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups.

Biologische Aktivität

2-Chloro-6-fluoro-3-nitrobenzoic acid (CAS Number: 206884-30-2) is an organic compound with a unique molecular structure that includes chlorine, fluorine, and nitro groups. This composition suggests potential biological activities, which are of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₇H₃ClFNO₄

- Molecular Weight : 219.55 g/mol

- Structure : The presence of halogens (Cl and F) and a nitro group contributes to its reactivity and potential interactions with biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Similar compounds have been shown to exhibit:

- Antimicrobial Activity : Compounds with nitro groups often demonstrate antibacterial properties by interfering with bacterial DNA synthesis or function.

- Anti-inflammatory Effects : The structural features may allow it to modulate inflammatory pathways, similar to other benzoic acid derivatives.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various benzoic acid derivatives, including this compound. The results indicated significant activity against specific bacterial strains, as summarized in the table below:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| Control (Ampicillin) | Staphylococcus aureus | 8 µg/mL |

These findings suggest that the compound exhibits moderate antibacterial activity, warranting further investigation into its mechanisms and potential therapeutic applications.

Anti-inflammatory Activity

In vitro studies on the anti-inflammatory effects of halogenated benzoic acids indicate that compounds with similar structures can inhibit pro-inflammatory cytokines. A case study involving cell lines treated with varying concentrations of this compound showed dose-dependent inhibition of TNF-alpha production:

| Concentration (µM) | TNF-alpha Inhibition (%) |

|---|---|

| 5 | 20 |

| 10 | 45 |

| 20 | 70 |

This data highlights the compound's potential as an anti-inflammatory agent.

Case Studies and Research Findings

- Antimycobacterial Activity : A related study explored the structure-activity relationship (SAR) of nitro-substituted benzoic acids in inhibiting Mycobacterium tuberculosis. The findings suggested that modifications, such as fluorination and chlorination, enhance the compounds' efficacy against this pathogen.

- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that halogenated benzoic acids could suppress cell proliferation. For instance, treatment with this compound resulted in a significant reduction in cell viability in A549 lung cancer cells.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Compounds

2-Chloro-6-fluoro-3-nitrobenzoic acid is primarily utilized as a precursor in the synthesis of various pharmaceutical agents. Notably, it is involved in the manufacture of anti-infectives, such as ciprofloxacin, which is a widely used antibiotic. The compound's unique structure allows it to participate in various chemical reactions that yield complex medicinal compounds.

Synthesis Methodology

The synthesis of this compound can be achieved through several routes, including:

- Nitration Reaction : The compound can be synthesized by nitrating 2-chloro-6-fluorobenzoic acid using concentrated nitric acid in the presence of sulfuric acid. This method yields high purity and good yields (up to 97%) under controlled conditions .

Research Applications

The compound plays a crucial role in research applications, particularly in synthetic organic chemistry. It serves as a building block for the development of novel molecular scaffolds and heterocyclic compounds.

Case Studies

- Development of Heterocycles : Researchers have utilized this compound to synthesize biprivileged molecular scaffolds that demonstrate significant biological activity. These compounds are explored for their potential therapeutic effects against various diseases .

- Suzuki-Miyaura Cross-Coupling Reactions : The compound is known to participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .

Industrial Applications

In addition to its pharmaceutical significance, this compound is employed in industrial applications, particularly in agrochemicals and fine chemicals manufacturing. Its chlorinated and fluorinated structure enhances its efficacy as an active ingredient in pesticides and herbicides.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Notes:

- *Estimated molecular weight for this compound assumes substitution patterns similar to analogs.

- Substituent positions significantly influence electronic effects: nitro groups (-NO₂) at meta (3) or para (4) positions relative to COOH enhance acidity compared to ortho (2) substitutions .

Detailed Analysis of Substituent Effects

Electronic and Steric Influences

- Nitro Group (-NO₂): In 2-chloro-6-nitrobenzoic acid (NO₂ at position 6), the nitro group’s electron-withdrawing nature increases acidity (pKa ~1.5–2.0) compared to unsubstituted benzoic acid (pKa ~4.2) . In the target compound (NO₂ at position 3), resonance effects may further stabilize the deprotonated carboxylate ion.

- Halogen Substitutions : Chlorine (Cl) and fluorine (F) at ortho positions create steric hindrance but enhance electrophilic aromatic substitution reactivity. Fluorine’s high electronegativity also polarizes the aromatic ring, influencing regioselectivity in reactions .

Vorbereitungsmethoden

Direct Nitration of 2-Chloro-6-fluorobenzoic Acid

One common and effective method involves the nitration of 2-chloro-6-fluorobenzoic acid using mixed acid (nitric acid and sulfuric acid) under controlled temperature conditions.

- Dissolve 2-chloro-6-fluorobenzoic acid in concentrated sulfuric acid at 0°C.

- Slowly add nitric acid while maintaining the temperature between 0°C and 20°C.

- After complete addition, allow the reaction mixture to warm to room temperature and stir for about 1 hour.

- Quench the reaction by dilution with water.

- Extract the product with an organic solvent such as dichloromethane.

- Dry and concentrate to obtain this compound.

| Parameter | Details |

|---|---|

| Starting material | 2-Chloro-6-fluorobenzoic acid |

| Solvent | Concentrated sulfuric acid |

| Nitrating agent | Nitric acid |

| Temperature | 0–20°C during addition, then RT |

| Reaction time | 1 hour |

| Yield | 97% |

| Purity | High, used without further purification |

This method is straightforward, provides high yield and purity, and is suitable for scale-up.

One-Step Nitration and Oxidation of Chloro-5-fluoro Acetophenone Derivatives

Another industrially relevant route involves a two-step process starting from chloro-5-fluoro acetophenone derivatives:

- The acetophenone is first oxidized using an oxidant (such as hypochlorite or sodium chlorite) to convert the methyl ketone group to the corresponding benzoic acid.

- The benzoic acid intermediate is then nitrated using fuming nitric acid and concentrated sulfuric acid at elevated temperatures (103–110°C) under vigorous stirring.

- The nitration step is conducted by dropwise addition of the acetophenone derivative into the acid mixture, followed by incubation for several hours.

- High product purity (~99%)

- High yield (~90%)

- Reduced waste generation and recyclability of filtrates

- No use of organic solvents; nitric acid acts as both reagent and solvent

- Simple operation conducive to industrial production

Reaction Conditions Summary:

| Step | Conditions |

|---|---|

| Oxidation | Hypochlorite oxidation of chloro-5-fluoro acetophenone |

| Nitration | Fuming nitric acid + concentrated sulfuric acid, 103–110°C, 3+ hours |

| Stirring speed | 300–500 rpm |

| Yield | 90% |

| Purity | 99% |

This method is detailed in Chinese patent CN103922942B and offers an industrially scalable approach with environmental and cost benefits.

Comparative Analysis of Preparation Methods

Research Findings and Notes

- The direct nitration method offers a high yield and purity with mild conditions, making it a preferred laboratory-scale synthesis route.

- The oxidation-nitration two-step method from chloro-5-fluoro acetophenone is advantageous for industrial production due to its solvent-free nitration step and recyclability of nitric acid filtrates, reducing waste and cost.

- The fluorination of dichlorobenzoyl chloride intermediates under phase-transfer catalysis represents a modern approach to prepare fluorinated chlorobenzoic acid derivatives with excellent purity and selectivity, facilitating subsequent nitration steps.

- The choice of reaction conditions (temperature, reagent ratios, catalysts) critically affects yield, purity, and cost-efficiency.

- Avoidance of expensive or hazardous reagents and solvents is a key consideration for industrial scalability.

- Recycling of acidic waste streams and minimizing organic solvents are important environmental and economic factors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-chloro-6-fluoro-3-nitrobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential halogenation and nitration of benzoic acid derivatives. For example, fluorination at the ortho position using HF or KF under controlled temperatures (40–60°C) precedes chlorination with Cl₂ gas or SOCl₂. Subsequent nitration with mixed HNO₃/H₂SO₄ at 0–5°C minimizes byproducts like dinitro derivatives. Yield optimization requires precise stoichiometry (e.g., 1.2 equivalents of nitrating agent) and inert atmosphere conditions to prevent decomposition .

Q. How is the purity of this compound assessed, and what analytical techniques are most reliable?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Comparative retention times against certified reference materials (CRMs) and integration of peak areas (>95% purity threshold) are critical. Melting point analysis (mp 141–146°C, as seen in analogous chloro-nitrobenzoic acids) and elemental analysis (C, H, N within ±0.3% of theoretical values) provide complementary validation .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions. For example, deshielded aromatic protons (δ 8.2–8.5 ppm) confirm nitro group proximity.

- FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O), 1530 cm⁻¹ (NO₂ asymmetric stretch), and 750 cm⁻¹ (C-Cl) validate functional groups.

- Mass Spectrometry : ESI-MS in negative mode typically shows [M-H]⁻ at m/z 232.5 (calculated for C₇H₃ClFNO₄), with fragmentation patterns confirming substituent loss (e.g., -NO₂ at m/z 186) .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro, fluoro, and nitro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro group deactivates the ring, directing electrophilic attacks to the meta position relative to itself. Chloro and fluoro substituents (ortho/para directors) compete, but nitration at position 3 is favored due to steric hindrance from the carboxylic acid group. Computational modeling (DFT at B3LYP/6-31G* level) predicts charge distribution and reactive sites, which can be validated experimentally via Suzuki-Miyaura coupling with aryl boronic acids .

Q. What strategies resolve contradictions in crystallographic data versus computational predictions for this compound’s geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 200 K provides definitive bond lengths and angles (e.g., C-Cl = 1.74 Å, C-F = 1.35 Å). Discrepancies with DFT-optimized geometries (e.g., overestimated nitro group torsion angles) are addressed by refining basis sets (e.g., 6-311++G**) and incorporating solvent effects (PCM model). R factors <0.05 and data-to-parameter ratios >15 ensure reliability .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be systematically evaluated?

- Methodological Answer : Perform sequential solubility tests in DMSO, DMF, THF, and hexane at 25°C. Use UV-Vis spectroscopy to quantify saturation concentrations (ε = 1500 M⁻¹cm⁻¹ at 300 nm). Conflicting results often arise from impurities (e.g., residual HCl from synthesis), which are mitigated via recrystallization (ethanol/water, 3:1 v/v) and Karl Fischer titration to confirm <0.1% moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.